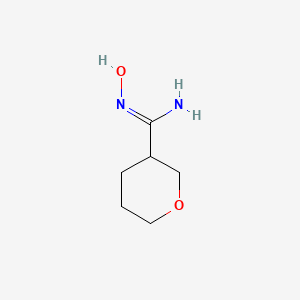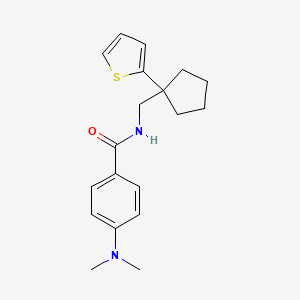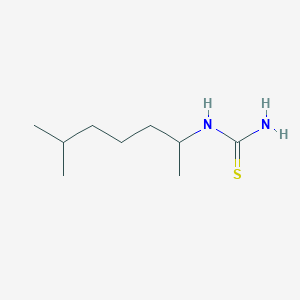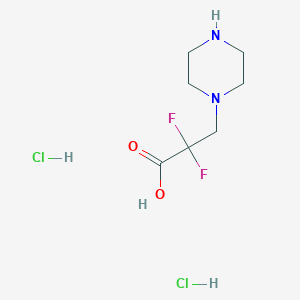
3-(3-Chlorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Chlorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide, also known as CP-945,598, is a synthetic compound that has been studied for its potential use in treating various medical conditions.
作用機序
3-(3-Chlorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide works by binding to and activating the alpha-2 adrenergic receptor, which is a type of receptor found in the brain and other parts of the body. This receptor is involved in the regulation of various physiological processes, including pain perception, anxiety, and mood. By activating this receptor, this compound can modulate the activity of various neurotransmitters in the brain, which can lead to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce the release of certain neurotransmitters in the brain that are associated with pain perception, such as substance P and glutamate. It has also been shown to increase the levels of certain neurotransmitters in the brain that are associated with mood regulation, such as norepinephrine and dopamine.
実験室実験の利点と制限
One advantage of 3-(3-Chlorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide is that it has been shown to have therapeutic effects in animal models of pain, anxiety, and depression. This makes it a potentially useful compound for further study in these areas. One limitation of this compound is that it has only been studied in animal models, and its effects in humans are not yet known. In addition, more research is needed to determine the optimal dosing and administration of this compound for therapeutic use.
将来の方向性
There are several future directions for the study of 3-(3-Chlorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide. One direction is to further investigate its potential use in treating pain, anxiety, and depression in humans. This could involve clinical trials to determine its safety and efficacy in these populations. Another direction is to explore its potential use in treating other medical conditions, such as addiction and sleep disorders. Finally, more research is needed to determine the optimal dosing and administration of this compound for therapeutic use.
合成法
3-(3-Chlorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide can be synthesized through a multi-step process that involves the reaction of 3-chlorobenzonitrile with methylamine, followed by the reaction of the resulting compound with 2-pyridinecarboxaldehyde. The final step involves the reaction of the intermediate compound with azetidine-3-carboxylic acid to yield this compound.
科学的研究の応用
3-(3-Chlorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide has been studied for its potential use in treating various medical conditions, including pain, anxiety, and depression. It has been shown to have analgesic effects in animal models of pain, and it has also been shown to reduce anxiety-like behavior in rats. In addition, this compound has been studied for its potential use in treating depression, as it has been shown to increase the levels of certain neurotransmitters in the brain that are associated with mood regulation.
特性
IUPAC Name |
3-(3-chlorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O/c1-21(16-12-22(13-16)17-7-2-3-10-20-17)18(23)9-8-14-5-4-6-15(19)11-14/h2-7,10-11,16H,8-9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVVMCABQFRLTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=CC=CC=N2)C(=O)CCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1,2,5-Thiadiazol-3-yl)-4-[4-(thiophen-3-yl)benzoyl]piperazine](/img/structure/B2545010.png)
![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(prop-2-enylamino)purine-2,6-dione](/img/structure/B2545011.png)

![3-[(2-ethylpiperidin-1-yl)carbonyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2545013.png)

![tert-butyl 4-{[2-(propylamino)-3-pyridyl]amino}tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B2545015.png)



![4-chloro-N-[2-(3-hydroxyquinoxalin-2-yl)phenyl]-3-nitrobenzamide](/img/no-structure.png)



